molecular formula C13H26O B077358 Cyclotridecanol CAS No. 10329-91-6

Cyclotridecanol

Cat. No.: B077358
CAS No.: 10329-91-6
M. Wt: 198.34 g/mol
InChI Key: IWOZRHJPQVIPNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclotridecanol is a cyclic alcohol with a 13-membered carbon ring and a hydroxyl (-OH) functional group. Its molecular formula is C₁₃H₂₆O, and its molecular weight is 198.26 g/mol. The compound is synthesized primarily via dihydroboration-hydrolysis-oxidation of 1,2-cyclotridecadiene, a large-ring cyclic allene. Reaction conditions significantly influence product distribution:

  • Dihydroboration-hydrolysis predominantly yields this compound .
  • Dihydroboration-oxidation with chromium trioxide-pyridine produces a mixture of Z- and E-cyclotridecene isomers .

Mechanistic studies suggest that the reaction proceeds through the formation of 1,2-diorganoboranes, which undergo stereospecific elimination. For example, threo-diorganoboranes favor E-alkene formation due to spatial constraints during elimination . This compound is isolated via chromatographic techniques, such as elution with petroleum ether-benzene mixtures, and identified using authentic samples .

Properties

CAS No.

10329-91-6

Molecular Formula

C13H26O

Molecular Weight

198.34 g/mol

IUPAC Name

cyclotridecanol

InChI

InChI=1S/C13H26O/c14-13-11-9-7-5-3-1-2-4-6-8-10-12-13/h13-14H,1-12H2

InChI Key

IWOZRHJPQVIPNH-UHFFFAOYSA-N

SMILES

C1CCCCCCC(CCCCC1)O

Canonical SMILES

C1CCCCCCC(CCCCC1)O

Synonyms

Cyclotridecanol

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Cyclotridecanol belongs to the cycloalkanol family, which includes compounds with varying ring sizes and functional groups. Below is a comparative analysis of this compound and structurally related cycloalkanols:

Key Observations:

Ring Size and Stability: this compound’s 13-membered ring balances strain and flexibility, enabling unique reactivity (e.g., stereospecific eliminations) . Smaller cycloalkanols like cycloheptanol (7-membered) exhibit higher ring strain, limiting their synthetic utility compared to larger rings .

Synthesis Methods: this compound is synthesized via dihydroboration, a method less commonly reported for smaller cycloalkanols. Cyclodecanol and cyclododecanol are often synthesized via alternative routes (e.g., cycloalkane oxidation or commercial processes) .

Applications: this compound’s synthesis pathway highlights its role in studying stereochemical outcomes of organoborane reactions . Cyclododecanol is industrially relevant in polymer and fragrance production due to its stability and commercial availability .

Research Findings and Implications

  • Mechanistic Insights: The stereospecific elimination of 1,2-diorganoboranes in this compound synthesis provides a model for understanding alkene formation in borane chemistry .
  • Reaction Optimization : Adjusting oxidants (e.g., chromium trioxide vs. hydrolysis) allows selective production of alcohols or alkenes, demonstrating versatility in synthetic design .
  • Comparative Reactivity: Larger cycloalkanols like this compound exhibit distinct reactivity patterns compared to smaller analogues, underscoring the role of ring size in organic synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.